molecular formula C19H21NO4 B1681138 l-Stepholidine CAS No. 16562-13-3

l-Stepholidine

Cat. No. B1681138
CAS RN: 16562-13-3
M. Wt: 327.4 g/mol
InChI Key: JKPISQIIWUONPB-HNNXBMFYSA-N
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Description

L-Stepholidine (l-SPD) is a proto berberine alkaloid found in the plant Stephania intermedia . It exhibits dual D2 receptor antagonist and D1 receptor agonist activity and has shown antipsychotic activity in animal studies .


Molecular Structure Analysis

L-Stepholidine has a molecular formula of C19H21NO4 . It is a tetrahydroprotoberberine alkaloid . The unique structure of l-Stepholidine allows it to exhibit its unique pharmacological profile .


Chemical Reactions Analysis

L-Stepholidine is known to interact with dopamine receptors . It exhibits D1 receptor agonistic activity while acting as D2 receptor antagonists . This unique pharmacological profile makes l-Stepholidine a potential agent in the treatment of drug addiction, Parkinson’s disease, and especially, schizophrenia .


Physical And Chemical Properties Analysis

L-Stepholidine has a molecular weight of 327.4 g/mol . It is a natural product found in Fibraurea recisa, Stephania yunnanensis, and other organisms .

Scientific Research Applications

Dopamine Receptor Modulation

  • Application in Sleep Disorders : L-Stepholidine demonstrates the capability to modulate sleep patterns, particularly non-rapid eye movement (NREM) sleep. It has been found to shorten sleep latency, increase the amount of NREM sleep, and prolong the duration of NREM sleep episodes in mice. This suggests potential applications in treating sleep disorders like insomnia (Qiu et al., 2009).

  • Potential in Treating Drug Addiction : Studies indicate that L-Stepholidine may inhibit heroin-induced reinstatement of drug-seeking behavior. Its unique profile as a dopamine D1 receptor agonist and D2 antagonist positions it as a potential treatment for opioid addiction (Ma et al., 2014).

  • Antipsychotic Potential : L-Stepholidine's activity on dopamine receptors suggests its potential as an antipsychotic treatment. It could be beneficial for controlling psychosis and treating cognitive symptoms in schizophrenia (Natesan et al., 2008).

Neuropharmacological Effects

  • Inhibition of Methamphetamine Self-Administration : Research shows that L-Stepholidine can attenuate methamphetamine self-administration behavior in rats, indicating its potential in treating methamphetamine addiction (Yue et al., 2014).

  • Anti-Arrhythmic Properties : L-Stepholidine has been observed to have significant anti-arrhythmic effects, suggesting its potential application in cardiovascular disorders (Sui Yan-hong, 2009).

  • Impact on Morphine-Induced Behavior : L-Stepholidine affects morphine conditioned place preference in rats, indicating its possible role in opioid addiction treatment (Wang et al., 2007).

  • Antinociception and Drug Addiction Mechanisms : L-Stepholidine's role in antinociception and potential utility in treating drug abuse is an area of active research, with a focus on its mechanisms involving dopamine receptors (Chu et al., 2008).

Molecular and Cellular Studies

  • Dopamine Receptor Interaction Analysis : Molecular modeling and dynamics simulations have been used to study the agonistic and antagonistic mechanism of L-Stepholidine on dopamine receptors, providing insights into its unique pharmacological profile (Li et al., 2012).

  • Role in Forebrain Fos Expression : SPD has been reported to mimic the effect of the atypical antipsychotic drug clozapine, preferentially increasing Fos expression in corticolimbic areas, which is indicative of its potential application in neuropsychiatric disorders (Mo et al., 2005).

Safety And Hazards

L-Stepholidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPISQIIWUONPB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Stepholidine

CAS RN

16562-13-3
Record name Stepholidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16562-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stepholidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STEPHOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
500
Citations
J Mo, Y Guo, YS Yang, JS Shen… - Current medicinal …, 2007 - ingentaconnect.com
… The members of the THPB family such as l-stepholidine (l-SPD), ltetrahydropalmatine (l-THP), tetrahadroberberine (THB) and lscolerine (l-SCL) are among those most studied. The first …
Number of citations: 64 www.ingentaconnect.com
JR Hao, N Sun, L Lei, XY Li, B Yao, K Sun, R Hu… - Cell death & …, 2015 - nature.com
… Here we investigate the effect and mechanism of L-Stepholidine (L-SPD), which elicits dopamine D1-type receptor agonistic activity, while acting as D2-type receptor antagonist on …
Number of citations: 56 www.nature.com
S Natesan, GE Reckless, KBL Barlow, J Odontiadis… - …, 2008 - Springer
… in a similar fashion as l-stepholidine, contrasted itself from l-stepholidine in its locomotor … prove that D 1 agonism is exhibited by l-stepholidine in a dose range that overlaps with its D 2 …
Number of citations: 69 link.springer.com
M Zhou, X Gong, Q Ru, QI Xiong, L Chen, Y Si… - Neurotoxicity …, 2019 - Springer
Repeated methamphetamine (METH) exposure can cause severe neurotoxicity to the central nervous system, and lead to memory deficits. L-Stepholidine (L-SPD) is a structurally …
Number of citations: 9 link.springer.com
B Ma, K Yue, L Chen, X Tian, Q Ru, Y Gan, D Wang… - Neuroscience …, 2014 - Elsevier
l-Stepholidine (l-SPD), an alkaloid extract of the Chinese herb Stephania intermedia, is the first compound known to exhibit mixed dopamine D1 receptor agonist/D2 antagonist …
Number of citations: 35 www.sciencedirect.com
K Yue, B Ma, L Chen, X Tian, Q Ru, Y Gan, D Wang… - …, 2014 - journals.lww.com
Opiate addiction is a chronic, relapsing brain disease characterized by persistent and uncontrolled drug-seeking behavior despite negative effects. L-Stepholidine (L-SPD) is an alkaloid …
Number of citations: 28 journals.lww.com
J Mo, H Zhang, LP Yu, PH Sun, GZ Jin, X Zhen - Neurobiology of aging, 2010 - Elsevier
… In the present study, we examined the effect of l-stepholidine (l-SPD), a known dual dopamine receptor agent, on LID in 6-hydroxydopamine (6-OHDA)-lesioned PD rat model. Daily …
Number of citations: 54 www.sciencedirect.com
X Zhang, B Sun, G Jin - Science in China Series C: Life Sciences, 1997 - Springer
Intravenous administration ofl-stepholidine (SPD), a dopamine (DA) receptor antagonist, increased the firing rate of DA neurons located in the ventral tegmental area (VTA) and …
Number of citations: 10 link.springer.com
MH Qiu, WM Qu, XH Xu, MM Yan, Y Urade… - Pharmacology …, 2009 - Elsevier
L-stepholidine, an active ingredient of the Chinese herb Stephonia, is the first compound known to have mixed dopamine D 1 receptor agonist/D 2 antagonist properties and to be a …
Number of citations: 44 www.sciencedirect.com
M Gao, C Liu, S Yang, X Zhen, G Jin - Acta pharmacologica sinica, 2007 - nature.com
Aim: To investigate the effect of l-stepholidine (SPD) on the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the …
Number of citations: 13 www.nature.com

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